3-Chloro-6-(2,4-dimethylphenyl)pyridazine
Overview
Description
3-Chloro-6-(2,4-dimethylphenyl)pyridazine is a chemical compound with the molecular formula C12H11ClN2. It has a molecular weight of 218.68 .
Synthesis Analysis
While specific synthesis methods for 3-Chloro-6-(2,4-dimethylphenyl)pyridazine were not found, pyridazine derivatives have been synthesized through various methods. For instance, one method involves the intramolecular cyclization of 4-chloro-5-[2-chloroethyl-amino]-2-methyl-3(2H)-pyridaziones with sodium sulfide .Molecular Structure Analysis
The molecular structure of 3-Chloro-6-(2,4-dimethylphenyl)pyridazine consists of a pyridazine ring, which is a six-membered ring with two nitrogen atoms, substituted with a chlorine atom and a 2,4-dimethylphenyl group .Physical And Chemical Properties Analysis
The physical and chemical properties of 3-Chloro-6-(2,4-dimethylphenyl)pyridazine are not fully detailed in the search results. The compound’s molecular weight is 218.68, but its density, boiling point, melting point, and flash point are not specified .Scientific Research Applications
Molecular Recognition
The pyridazine ring is known for its unique physicochemical properties, such as weak basicity and a high dipole moment, which facilitate π-π stacking interactions and robust dual hydrogen-bonding capacity. These characteristics are crucial in molecular recognition, where the compound can interact with biological targets through non-covalent binding, making it valuable in the design of selective drugs .
Drug Discovery and Development
In drug discovery, the inherent polarity and low cytochrome P450 inhibitory effects of pyridazine derivatives are advantageous. They potentially reduce interactions with the cardiac hERG potassium channel, which is a common concern for drug safety. This makes “3-Chloro-6-(2,4-dimethylphenyl)pyridazine” a candidate for developing safer pharmaceutical agents .
Antidepressant Medication
Pyridazine derivatives have been used in the development of antidepressant medications. Although some, like minaprine, have been withdrawn due to side effects, the core structure of pyridazine remains of interest for creating new antidepressants with improved safety profiles .
Anti-Inflammatory Agents
Compounds with a pyridazine structure have shown significant anti-inflammatory activity. This suggests that “3-Chloro-6-(2,4-dimethylphenyl)pyridazine” could be used as a scaffold for developing new anti-inflammatory drugs .
Anticancer Research
The pyridazine ring is present in several pharmacologically active compounds with anticancer properties. Its incorporation into new molecules could lead to the development of novel anticancer agents, leveraging its ability to interact with various biological targets .
Antimicrobial Activity
Pyridazine derivatives exhibit a range of antimicrobial activities. This makes them suitable for creating new antibiotics or antiseptics, particularly in an era where antibiotic resistance is a growing concern .
Cardiovascular Therapeutics
Due to their interaction with biological receptors and enzymes, pyridazine compounds have potential applications in cardiovascular therapeutics. They could be used to develop drugs that target heart diseases or conditions related to blood vessels .
Agrochemicals
The pyridazine ring is also found in agrochemicals, indicating that “3-Chloro-6-(2,4-dimethylphenyl)pyridazine” could be explored for use in herbicides, pesticides, or plant growth regulators, contributing to agricultural productivity .
properties
IUPAC Name |
3-chloro-6-(2,4-dimethylphenyl)pyridazine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11ClN2/c1-8-3-4-10(9(2)7-8)11-5-6-12(13)15-14-11/h3-7H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RUKXRBZVIBQNKS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C2=NN=C(C=C2)Cl)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11ClN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901256267 | |
Record name | Pyridazine, 3-chloro-6-(2,4-dimethylphenyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901256267 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
218.68 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-Chloro-6-(2,4-dimethylphenyl)pyridazine | |
CAS RN |
64262-74-4 | |
Record name | Pyridazine, 3-chloro-6-(2,4-dimethylphenyl)- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=64262-74-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Pyridazine, 3-chloro-6-(2,4-dimethylphenyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901256267 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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